tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2229426-11-1
VCID: VC11488847
InChI: InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-10(8-14)4-9-5-13-6-9/h9-10,13H,4-8H2,1-3H3
SMILES:
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol

tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate

CAS No.: 2229426-11-1

Cat. No.: VC11488847

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

Purity: 93

* For research use only. Not for human or veterinary use.

tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate - 2229426-11-1

Specification

CAS No. 2229426-11-1
Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name tert-butyl 3-(azetidin-3-ylmethyl)azetidine-1-carboxylate
Standard InChI InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-10(8-14)4-9-5-13-6-9/h9-10,13H,4-8H2,1-3H3
Standard InChI Key OEMBIFIJWGOLER-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)CC2CNC2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound consists of two azetidine rings (four-membered saturated heterocycles with one nitrogen atom) connected via a methylene bridge at the 3-position of the Boc-protected ring. The Boc group (–O(C(CH₃)₃)CO–) stabilizes the amine functionality, while the azetidin-3-ylmethyl substituent introduces steric and electronic complexity. The molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight226.32 g/mol
Density~1.1 g/cm³ (estimated)
Boiling Point~280–290°C (estimated)
SolubilityOrganic solvents (THF, DCM)
LogP~0.3–0.5 (predicted)

The Boc group enhances solubility in nonpolar solvents and protects the amine during synthetic transformations .

Synthesis and Functionalization

Synthetic Routes

The synthesis of tert-butyl 3-[(azetidin-3-yl)methyl]azetidine-1-carboxylate involves multi-step strategies common to azetidine chemistry:

Boc Protection of Azetidine

Azetidine is first protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield tert-butyl azetidine-1-carboxylate . Subsequent functionalization at the 3-position is achieved via alkylation or cross-coupling reactions.

Methylene Bridge Installation

The azetidin-3-ylmethyl group is introduced through a nucleophilic substitution or Mitsunobu reaction. For example, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate (analogous to intermediates in ) reacts with azetidine in the presence of a base like potassium carbonate to form the desired product .

Purification Challenges

Byproducts such as tert-butyl 3-(chloromethyl)azetidine-1-carboxylate may form during halogenation steps. These are mitigated using scavengers like DABCO (1,4-diazabicyclo[2.2.2]octane) and aqueous extraction .

Functionalization Reactions

The compound serves as a precursor for diverse derivatives:

  • Hydrolysis: Removal of the Boc group with trifluoroacetic acid (TFA) yields the free amine, 3-[(azetidin-3-yl)methyl]azetidine .

  • Substitution: The azetidine nitrogen undergoes alkylation or acylation to introduce pharmacophores .

  • Oxidation: Controlled oxidation of the methylene bridge could yield ketone or carboxylic acid derivatives.

Applications in Medicinal Chemistry

Pharmacological Relevance

Azetidines are prized for their conformational rigidity, which enhances target binding affinity. This bicyclic derivative is explored in:

  • Central Nervous System (CNS) Agents: The Boc group improves blood-brain barrier penetration .

  • Anticancer Therapeutics: Analogous compounds show activity against kinase targets .

  • Anti-inflammatory Drugs: Azetidine derivatives modulate prostaglandin pathways .

ApplicationTarget ClassMechanism
Neurodegenerative DiseasesNMDA ReceptorsGlutamate antagonism
OncologyTyrosine KinasesATP-binding inhibition
InflammationCOX-2 EnzymesCyclooxygenase inhibition

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